Chemical structure and molecular weight of 7-(Chloromethyl)-3-phenyl-1-benzofuran
Chemical structure and molecular weight of 7-(Chloromethyl)-3-phenyl-1-benzofuran
An In-depth Technical Guide to 7-(Chloromethyl)-3-phenyl-1-benzofuran: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 7-(Chloromethyl)-3-phenyl-1-benzofuran, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical structure, molecular weight, potential synthetic pathways, and applications, with a focus on the scientific principles that underpin its properties and utility.
Chemical Identity and Molecular Architecture
7-(Chloromethyl)-3-phenyl-1-benzofuran is a substituted aromatic heterocyclic compound. Its core is a benzofuran scaffold, which consists of a benzene ring fused to a furan ring[1][2]. The specific nomenclature indicates key substituents at defined positions on this bicyclic system.
Elucidation of the Chemical Structure
The name "7-(Chloromethyl)-3-phenyl-1-benzofuran" precisely describes the arrangement of its constituent atoms. The numbering of the benzofuran ring system is crucial for correctly placing the substituents. The oxygen atom is assigned position 1, and the numbering proceeds around the ring. Therefore, the structure features:
-
A phenyl group at position 3.
-
A chloromethyl group (-CH₂Cl) at position 7.
Based on this, the molecular formula is determined to be C₁₅H₁₁ClO .
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for C₁₅H₁₁ClO is as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 242.705 |
Thus, the molecular weight of 7-(Chloromethyl)-3-phenyl-1-benzofuran is approximately 242.71 g/mol [3][4][5].
Caption: Chemical structure of 7-(Chloromethyl)-3-phenyl-1-benzofuran.
Synthesis Strategies
The synthesis of 7-(Chloromethyl)-3-phenyl-1-benzofuran can be approached through several established methods for constructing the benzofuran core, followed by functionalization. A common strategy involves the cyclization of appropriately substituted phenols.
Proposed Synthetic Pathway
A plausible route begins with a substituted phenol and involves a cyclization reaction to form the benzofuran ring, followed by chloromethylation.
Caption: A potential synthetic workflow for 7-(Chloromethyl)-3-phenyl-1-benzofuran.
Experimental Protocol (Hypothetical):
-
Sonogashira Coupling: 2-Bromo-3-methylphenol is coupled with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. This forms a substituted diphenylacetylene intermediate.
-
Intramolecular Cyclization: The resulting alkyne undergoes an intramolecular cyclization, often catalyzed by a palladium or other transition metal catalyst, to form the 7-methyl-3-phenyl-1-benzofuran core.
-
Chloromethylation: The methyl group at the 7-position is then converted to a chloromethyl group. This can be achieved through various methods, such as reaction with formaldehyde and hydrogen chloride (Blanc chloromethylation).
Potential Applications in Research and Development
Benzofuran derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1][6]. The presence of the phenyl and reactive chloromethyl groups on the 7-(Chloromethyl)-3-phenyl-1-benzofuran structure suggests several potential applications.
Anticancer Drug Discovery
The benzofuran nucleus is a core component of numerous compounds with demonstrated anticancer properties[1][7]. The introduction of various substituents can modulate this activity. The phenyl group at position 3 is a common feature in biologically active benzofurans. The chloromethyl group at position 7 provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against cancer cell lines.
Neuroprotective Agents
Recent studies have identified benzofuran derivatives that exhibit neuroprotective effects, sometimes in collaboration with growth factors like IGF-1[8]. The specific substitution pattern on the benzofuran ring is critical for this activity. 7-(Chloromethyl)-3-phenyl-1-benzofuran could serve as a precursor for novel compounds designed to have enhanced brain penetrability and neuroprotective efficacy.
Antimicrobial and Antifungal Agents
The benzofuran scaffold is also associated with antimicrobial and antifungal activities[1]. The development of new agents to combat drug-resistant pathogens is a critical area of research. The unique structure of 7-(Chloromethyl)-3-phenyl-1-benzofuran makes it and its derivatives interesting candidates for evaluation as novel antimicrobial agents.
Safety, Handling, and Toxicological Profile
General Safety Precautions
As with any chemical compound, 7-(Chloromethyl)-3-phenyl-1-benzofuran should be handled with appropriate safety precautions in a controlled laboratory environment. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles[9]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazards of Chloromethylated Aromatic Compounds
Chloromethylated aromatic compounds, such as those containing a chloromethyl group, are often treated as potentially hazardous. For instance, chloromethyl methyl ether is a known human carcinogen[10]. While the toxicological profile of 7-(Chloromethyl)-3-phenyl-1-benzofuran has not been specifically documented, it is prudent to handle it as a potential irritant and carcinogen due to the reactive chloromethyl moiety.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[11].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[9][11].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[9].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[9][11].
Conclusion
7-(Chloromethyl)-3-phenyl-1-benzofuran is a compound with significant potential in various fields of chemical research, particularly in drug discovery. Its benzofuran core provides a foundation for diverse biological activities, while the chloromethyl group offers a site for further chemical elaboration. A thorough understanding of its synthesis and handling is essential for safely exploring its full potential. Future research into the biological and material properties of this compound and its derivatives is warranted.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5377022, 4-Chlorochalcone. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5377008, 4'-Chlorochalcone. Available from: [Link].
-
HETEROCYCLES, Vol. 81, No. 12, 2010. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available from: [Link].
-
Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67275578, 7-Chloro-3-methyl-1-benzofuran. Available from: [Link].
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link].
-
Capot Chemical. MSDS of 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene. Available from: [Link].
-
DC FINE CHEMICALS Ltd. SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Available from: [Link].
-
Al-Ostoot, F. H., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules2021 , 26(16), 4979. Available from: [Link].
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific & Engineering Research2022 , 10(5). Available from: [Link].
-
PubChemLite. 3'-chlorochalcone (C15H11ClO). Available from: [Link].
-
Organic Syntheses. SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Available from: [Link].
-
PubMed. Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. Available from: [Link].
-
ACS Publications. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry2016 , 59(10), 4877-4890. Available from: [Link].
-
California Air Resources Board. Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Available from: [Link].
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link].
-
Tokyo University of Science. Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Available from: [Link].
-
Pirhadi, A., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts2023 , 13(10), 1361. Available from: [Link].
-
Choi, H. D., et al. 3-(3-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications2012 , 68(Pt 4), o943. Available from: [Link].
-
Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link].
-
MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available from: [Link].
-
Wikipedia. Benzofuran. Available from: [Link].
-
PubChemLite. 7-chloro-3-methyl-1-benzofuran (C9H7ClO). Available from: [Link].
-
Physical Chemistry Research. Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Available from: [Link].
-
Chemical Synthesis Database. 3-chloro-3-phenyl-isobenzofuran-1-one. Available from: [Link].
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorochalcone 97 956-04-7 [sigmaaldrich.com]
- 6. 7-(Chloromethyl)-3-methyl-1-benzofuran|CAS 2866317-13-5 [benchchem.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. capotchem.com [capotchem.com]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
